REACTION_CXSMILES
|
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[C:20]([Br:24])(Br)(Br)[Br:21].[CH3:25][O:26][C:27]1[CH:32]=[CH:31][C:30]([CH:33]=O)=[CH:29][CH:28]=1>>[Br:21][C:20]([Br:24])=[CH:33][C:30]1[CH:31]=[CH:32][C:27]([O:26][CH3:25])=[CH:28][CH:29]=1
|
Name
|
|
Quantity
|
57.8 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
36.5 g
|
Type
|
reactant
|
Smiles
|
C(Br)(Br)(Br)Br
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)C=O
|
Type
|
CUSTOM
|
Details
|
by stirring for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added little by little
|
Type
|
TEMPERATURE
|
Details
|
under cooling with ice
|
Type
|
TEMPERATURE
|
Details
|
under cooling with ice
|
Type
|
STIRRING
|
Details
|
by stirring for 10 minutes
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
The reaction solution was subjected to filtration, silica gel (50 g)
|
Type
|
ADDITION
|
Details
|
was added to the filtrate
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure to dryness
|
Type
|
CUSTOM
|
Details
|
the resulting product was purified by silica gel column chromatography (hexane:ethyl acetate=20:1)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC(=CC1=CC=C(C=C1)OC)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 99.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |